Heptadecanoic Acid

Oncology Pancreatic Cancer Cytotoxicity

Researchers studying pancreatic cancer or PPARδ signaling often face confounding results from even-chain fatty acids or dual-receptor agonists. • Selective PPARδ partial agonist-no PPARα activity, enabling targeted mitochondrial studies without receptor crosstalk. • Stronger cytotoxicity vs. pentadecanoic acid, palmitic acid, and stearic acid in Panc-1 and MIA PaCa-2 cells; retains antiproliferative activity in gemcitabine-resistant cells (IC50 = 71.45 μM). • Stable dairy-fat biomarker unaffected by dietary total-fat changes-validated for large-scale cohort studies. ≥98% purity. Global shipping from stocked inventory.

Molecular Formula C17H34O2
Molecular Weight 270.5 g/mol
CAS No. 506-12-7
Cat. No. B114752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecanoic Acid
CAS506-12-7
Synonymsheptadecanoic acid
margaric acid
margaric acid, 1-(11)C-labeled
margaric acid, nickel (2+) salt
margaric acid, potassium salt
margaric acid, sodium salt
omega I-123 heptadecanoic acid
Molecular FormulaC17H34O2
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)
InChIKeyKEMQGTRYUADPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 gramSolvent:nonePurity:99%Physical solid
Solubility4.2 mg/L @ 25 °C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





Heptadecanoic Acid Technical Profile


Heptadecanoic acid (CAS 506-12-7), also known as margaric acid or C17:0, is a 17-carbon straight-chain saturated fatty acid that belongs to the class of odd-chain saturated fatty acids (OCS-FAs) [1]. It is a trace component of fats in ruminant animals and dairy products, serving as an endogenous mammalian metabolite and an algal metabolite [1]. Unlike even-chain saturated fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0) which are abundant in human diets and tissues, heptadecanoic acid exhibits distinct biological properties including blood-brain barrier permeability and oral activity . Its unique odd-chain structure enables specific metabolic fates—yielding propionyl-CoA upon β-oxidation, which can replenish the citric acid cycle via anaplerosis—a property not shared by even-chain fatty acids [2].

Metabolic pathway Anaplerotic propionyl-CoA contributor for TCA cycle studies
Compound identity Odd-chain saturated fatty acid (C17:0) with distinct biological properties vs. even-chain analogs
Model compatibility Blood-brain barrier permeable; oral route research potential

Heptadecanoic Acid Substitution Failures


Substituting heptadecanoic acid with common even-chain analogs (e.g., palmitic acid C16:0 or stearic acid C18:0) or the structurally similar odd-chain pentadecanoic acid (C15:0) is not scientifically valid for applications requiring specific biological activity, analytical precision, or intellectual property positioning. Even-chain fatty acids lack the capacity to generate propionyl-CoA and thus cannot participate in anaplerotic replenishment of the citric acid cycle [1]. While pentadecanoic acid shares the odd-chain classification, critical differences exist: (1) heptadecanoic acid exhibits stronger cytotoxic activity against pancreatic cancer cells compared to pentadecanoic acid [2]; (2) heptadecanoic acid demonstrates resilience as a biomarker unaffected by dietary total-fat content changes, whereas pentadecanoic acid levels fluctuate significantly [3]; and (3) heptadecanoic acid is a partial PPARδ ligand and agonist with mitochondrial reparative functions, while pentadecanoic acid acts as a dual PPARα/δ agonist [4]. These functional divergences preclude simple interchangeability in research or industrial applications.

Anaplerotic capacity

Even-chain fatty acids (C16:0, C18:0) cannot produce propionyl-CoA and may not support anaplerotic TCA cycle replenishment research.

Biomarker stability

C15:0 levels shift with dietary total fat; C17:0 remains stable, altering epidemiological biomarker interpretation.

PPAR selectivity

Pentadecanoic acid (C15:0) is a dual PPARα/δ agonist, while heptadecanoic acid is PPARδ-selective; pathway outcomes may differ.

Heptadecanoic Acid Selection Evidence


Pancreatic Cancer Cytotoxicity Advantage

Heptadecanoic acid (HDNA) exerted stronger cytotoxic effects than pentadecanoic acid, palmitic acid (16:0), stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2) on both Panc-1 and MIA PaCa-2 pancreatic cancer cells as assessed by MTT assay [1]. In gemcitabine-resistant MIA PaCa-2 cells (GR-MIA PaCa-2), HDNA exhibited antiproliferative efficacy with an IC50 of 71.45 ± 6.37 μM, which was slightly more potent than its effect on parental MIA PaCa-2 cells (IC50 = 77.47 ± 2.10 μM) [1].

Cytotoxicity IC50 (Pancreatic)
Head-to-head
IC50: 71.45 µM (GR-MIA PaCa-2)
Supports cytotoxicity endpoint review in pancreatic cell models
Retains activity in gemcitabine-resistant context
Oncology Pancreatic Cancer Cytotoxicity

PPARδ Partial Agonist Activity

Evidence supports heptadecanoic acid (C17:0) as a partial peroxisome proliferator-activated receptor delta (PPARδ) ligand and agonist, with mitochondrial reparative functions and the ability to reduce pro-inflammatory states in primary human cell lines and in vivo [1]. In contrast, pentadecanoic acid (C15:0) acts as a dual, partial PPARα/δ ligand and agonist [1]. A subsequent study confirmed that C17:0 is a weaker PPARδ agonist and essentially inactive at PPARα, suggesting an optimal chain length around C15:0 and C16:0 for PPARα activity [2].

PPAR Receptor Profile
Head-to-head
C17:0: PPARδ partial agonist; C15:0: PPARα/δ dual agonist
Enables PPARδ-selective pathway research without PPARα confounding
Receptor selectivity profiles from cell-based reporter assays
Metabolic Regulation PPAR Signaling Mitochondrial Function

Dietary Fat Biomarker Stability

In a controlled dietary study maintaining identical fatty acid compositions across different total-fat levels, a statistically significant, proportionate, and robust decrease in endogenous pentadecanoic acid (C15:0) levels was observed with increased dietary total-fat intake [1]. In contrast, there was no significant change in circulating heptadecanoic acid (C17:0) concentrations as total-fat increased [1]. This differential response establishes C17:0 as a more stable biomarker under varying dietary fat conditions.

Dietary Fat Biomarker Response
Head-to-head
C17:0: no significant change with dietary fat; C15:0: significant decrease
Supports use as a stable dairy fat biomarker in epidemiology
Differential response under controlled dietary total-fat variation
Nutritional Biomarkers Dairy Fat Intake Epidemiology

Method-of-Use Patent Protection

Heptadecanoic acid is the subject of issued U.S. Patent No. 9,561,206 titled 'Use of Heptadecanoic Acid (C17:0) to Detect Risk of and Treat Hyperferritinemia and Metabolic Syndrome' [1]. This patent covers methods for measuring heptadecanoic acid levels in blood to detect risk of metabolic syndrome and hyperferritinemia, as well as methods for treating these conditions by administering heptadecanoic acid [1]. Related patent applications include 'Heptadecanoic Acid Supplement to Human Diet' [2]. In contrast, no comparable therapeutic method-of-use patents exist for even-chain fatty acids or for pentadecanoic acid with similar scope and granted status.

IP Landscape (Metabolic Syndrome)
Class-level
Granted method-of-use patent (US 9,561,206)
Aligns with proprietary metabolic syndrome diagnostic research context
Class-level inference; patent scope may vary
Intellectual Property Metabolic Syndrome Therapeutic Development

GC-MS/LC-MS Internal Standard

Heptadecanoic acid is extensively employed as an internal standard in gas chromatography (GC) and mass spectrometry (MS) for the quantitative analysis of complex lipid profiles, owing to its well-defined retention time and minimal natural abundance in many biological systems . It has been validated for use as an internal standard for the quantification of fatty acids in human plasma by both LC-MS and GC-MS [1]. Deuterated heptadecanoic acid-d3 is specifically intended for use as an internal standard for the quantification of heptadecanoic acid by GC- or LC-MS . In contrast, even-chain fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0) are abundant in biological samples and cannot serve as reliable internal standards due to their high endogenous concentrations.

GC-MS/LC-MS Internal Standard
Class-level
Validated for human plasma fatty acid quantification; low endogenous abundance
Suitable as internal standard; even-chain analogs are unsuitable
Well-defined retention time in GC-MS/LC-MS research matrices
Analytical Chemistry Lipidomics Method Validation

Acyl-CoA Reductase Substrate Activity

In a cell-free system from mouse preputial gland tumor, a series of labeled fatty acids were tested as substrates for NADPH:acyl-CoA oxidoreductase. The highest rates of alcohol synthesis were obtained with palmitic acid (16:0), heptadecanoic acid (17:0), stearic acid (18:0), myristic acid (14:0), elaidic acid (18:1 trans), and linoleic acid (18:2), which yielded 151, 124, 102, 76, 65, and 35 pmol alcohol/min per mg protein, respectively [1]. Heptadecanoic acid (124 pmol/min/mg) demonstrated 21.6% higher substrate activity than stearic acid (102 pmol/min/mg) despite differing by only a single carbon in chain length.

Acyl-CoA Reductase Activity
Head-to-head
124 pmol alcohol/min/mg (C17:0) vs. 102 (C18:0)
Supports enzymology studies of long-chain fatty alcohol biosynthesis
21.6% higher than stearic acid in this cell-free system
Enzymology Lipid Biosynthesis Wax Ester Production

Heptadecanoic Acid Application Scenarios


Pancreatic Cancer Cytotoxicity & Gemcitabine Studies

Investigators studying pancreatic cancer should procure heptadecanoic acid rather than pentadecanoic acid or even-chain fatty acids for cytotoxicity assays and apoptosis induction studies. Heptadecanoic acid demonstrates stronger cytotoxic effects than all tested comparators (pentadecanoic acid, palmitic acid, stearic acid, oleic acid, linoleic acid) in Panc-1 and MIA PaCa-2 cells, and retains antiproliferative activity in gemcitabine-resistant cells (IC50 = 71.45 μM) [1]. This differentiated activity profile makes heptadecanoic acid the appropriate choice for preclinical studies exploring odd-chain fatty acids as adjuncts to gemcitabine chemotherapy.

PPARδ-Selective Pharmacology

Researchers investigating PPARδ-specific signaling pathways should select heptadecanoic acid over pentadecanoic acid. Heptadecanoic acid acts as a partial PPARδ ligand and agonist with essentially no activity at PPARα, whereas pentadecanoic acid is a dual PPARα/δ agonist [2][3]. This receptor selectivity profile enables targeted interrogation of PPARδ-mediated effects on mitochondrial function and inflammation without confounding PPARα activation. Even-chain fatty acids lack PPAR agonist activity entirely, making heptadecanoic acid uniquely positioned for this application.

Dairy Fat Biomarker for Epidemiology

Epidemiologists and nutritional scientists conducting large-scale cohort studies should prioritize heptadecanoic acid over pentadecanoic acid as a biomarker of dairy fat intake when dietary total-fat content varies across study populations. Heptadecanoic acid circulating levels remain stable regardless of total dietary fat intake, whereas pentadecanoic acid levels decrease significantly and proportionately with increased dietary fat [4]. This differential stability makes heptadecanoic acid a less confounded biomarker for dairy fat consumption in populations with heterogeneous dietary patterns.

Analytical Method & Lipidomics Standardization

Analytical chemistry laboratories developing GC-MS or LC-MS methods for fatty acid quantification should procure high-purity heptadecanoic acid (≥98%) and its deuterated analog (heptadecanoic acid-d3) for use as internal standards . Even-chain fatty acids are unsuitable for this purpose due to their high endogenous abundance in biological samples. The well-defined retention time and minimal natural abundance of heptadecanoic acid in human plasma make it the validated choice for accurate quantification of fatty acid profiles in lipidomics research.

Application
Selection Property
Validation Focus
Pancreatic cancer cell-model research
Cytotoxicity and gemcitabine-response profile
Gemcitabine-resistant cell-model endpoint review
PPARδ signaling pathway studies
PPARδ-selective ligand profile
Mitochondrial function and inflammation endpoint context
Dairy fat intake biomarker studies
Dietary fat stability in circulating levels
Biomarker reliability in diverse dietary cohorts
Fatty acid GC-MS/LC-MS quantification
Low endogenous abundance & defined retention
Method validation for human plasma research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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